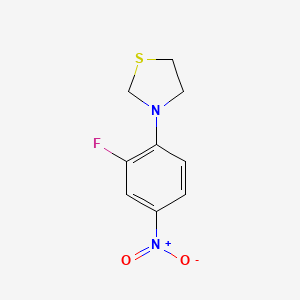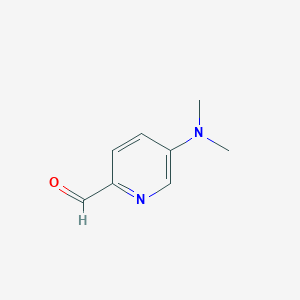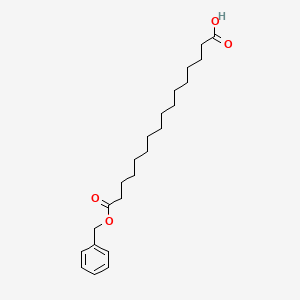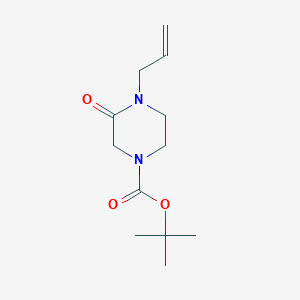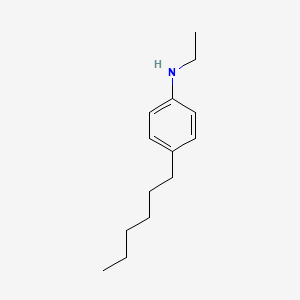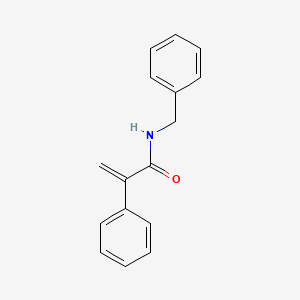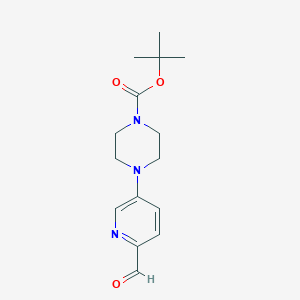
tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate
Descripción general
Descripción
“tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C15H21N3O3 and a molecular weight of 291.35 . It is a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate” can be synthesized by dehydrogenation of 1-Boc-4-(6-nitro-3-pyridyl)piperazine and palladium on carbon in ethanol . Another synthetic method involves reacting 5-bromo-2-nitropyridine and piperazine in water to produce 1-(6-nitropyridine-3-yl) piperazine, followed by Boc protection and hydrogenation catalytic reduction .Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate” consists of a piperazine ring attached to a pyridine ring via a single bond. The pyridine ring carries a formyl group at the 6-position .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate and its derivatives are synthesized for various scientific research applications. A study by Sanjeevarayappa et al. (2015) describes the synthesis and characterization of a similar compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, using spectroscopic methods and single crystal X-ray diffraction data. This process is significant for understanding the molecular structure and properties of the compound (Sanjeevarayappa et al., 2015).
Biological Evaluation
- The compound and its derivatives are evaluated for potential biological activities. For instance, the compound synthesized by Sanjeevarayappa et al. (2015) was screened for its in vitro antibacterial and anthelmintic activity, although it exhibited moderate activity. These evaluations are crucial for understanding the potential biomedical applications of these compounds (Sanjeevarayappa et al., 2015).
Anticancer Applications
- tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is an important intermediate for small molecule anticancer drugs. Zhang et al. (2018) developed a high-yield synthetic method for this compound, highlighting its significance in the development of novel anticancer therapeutics (Zhang et al., 2018).
Pharmaceutical Core Structure
- Compounds like tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, synthesized by Liu Ya-hu (2010), are used as intermediates for the synthesis of biologically active benzimidazole compounds. This demonstrates the role of such compounds in the synthesis of pharmaceuticals (Liu Ya-hu, 2010).
Crystal and Molecular Structure Analysis
- The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, reported by Mamat et al. (2012), provides insights into the molecular geometry and interactions of such compounds, which is essential for understanding their chemical behavior (Mamat et al., 2012).
Propiedades
IUPAC Name |
tert-butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)13-5-4-12(11-19)16-10-13/h4-5,10-11H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLAEYGQLPLNTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201165184 | |
| Record name | 1,1-Dimethylethyl 4-(6-formyl-3-pyridinyl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201165184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate | |
CAS RN |
1197294-84-0 | |
| Record name | 1,1-Dimethylethyl 4-(6-formyl-3-pyridinyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197294-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(6-formyl-3-pyridinyl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201165184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

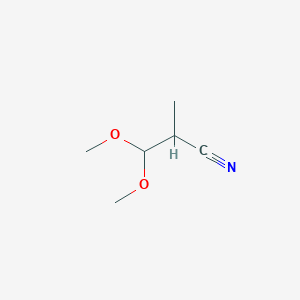
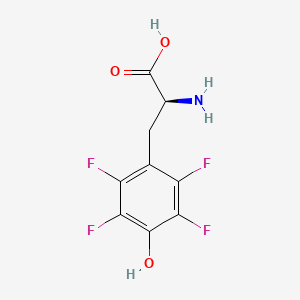
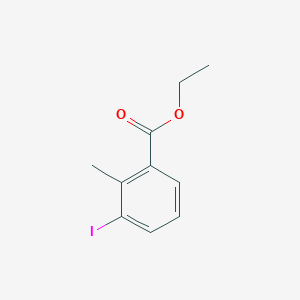
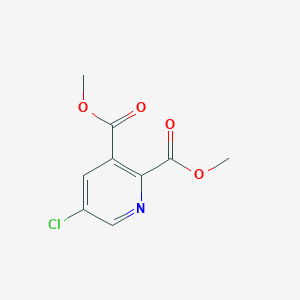
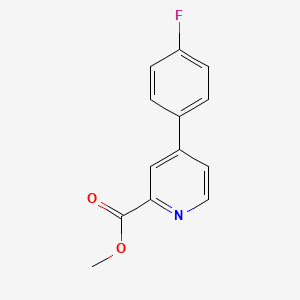
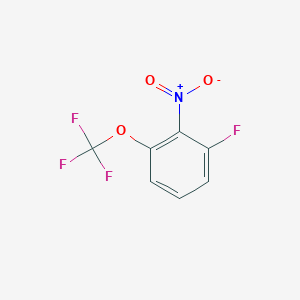
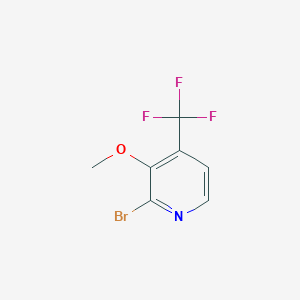
![[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine](/img/structure/B1396640.png)
